4-(Methylamino)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles, which are derivatives of picolinic acid. This compound is characterized by the presence of a methylamino group attached to the pyridine ring of the picolinonitrile structure. It has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various biological activities.
The compound can be synthesized through various chemical methods, and its derivatives have been explored in numerous studies for their pharmacological properties. Research articles and patents provide insights into its synthesis, structural properties, and applications in drug discovery.
4-(Methylamino)picolinonitrile falls under the category of organic compounds, specifically heterocyclic compounds with a pyridine ring. It is classified as an aromatic nitrile due to the presence of a cyano group (-C≡N) attached to the carbon atom adjacent to the nitrogen in the pyridine ring.
The synthesis of 4-(Methylamino)picolinonitrile can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.
The molecular structure of 4-(Methylamino)picolinonitrile features a pyridine ring with a cyano group and a methylamino substituent. The general formula can be represented as follows:
4-(Methylamino)picolinonitrile participates in various chemical reactions:
The reactivity of 4-(Methylamino)picolinonitrile is largely dictated by the electron-withdrawing nature of the cyano group and the nucleophilicity of the methylamino substituent, which can facilitate various synthetic pathways.
In biological contexts, 4-(Methylamino)picolinonitrile has been investigated for its role as a potential inhibitor of specific kinases involved in cancer progression, particularly Checkpoint Kinase 1 (CHK1).
The mechanism often involves binding to the active site of CHK1, inhibiting its activity and thereby affecting cell cycle regulation and apoptosis pathways. The specific interactions at the molecular level include hydrogen bonding and hydrophobic interactions with key amino acid residues within the kinase domain.
4-(Methylamino)picolinonitrile has several scientific uses:
4-(Methylamino)picolinonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃. Its systematic name is 4-(methylamino)pyridine-2-carbonitrile, reflecting a pyridine ring substituted at the 4-position with a methylamino group (–NHCH₃) and at the 2-position with a cyano group (–C≡N) [5] [8]. The SMILES notation is CNc1ccnc(C#N)c1, and its core scaffold combines a pyridine ring with hydrogen-bond acceptors (nitrile) and donors (secondary amine), enabling diverse molecular interactions [4].
Table 1: Physicochemical Properties of 4-(Methylamino)picolinonitrile
Property | Value | Experimental/Calculated |
---|---|---|
Molecular Weight | 133.15 g/mol | Calculated |
LogP (Partition Coefficient) | 0.9 ± 0.3 | Predicted [4] |
pKa (Ionization Constant) | ~7.5 (amine) | Estimated [5] |
Hydrogen Bond Donors | 1 | — |
Hydrogen Bond Acceptors | 3 | — |
Rotatable Bonds | 1 | — |
Synthetic Routes:
4-(Methylamino)picolinonitrile emerged as a key intermediate during kinase inhibitor research in the early 2010s. Virtual screening of heterocyclic libraries identified its scaffold as a hinge-binding motif capable of forming hydrogen bonds with kinase ATP pockets [1] [6]. In 2019, structure-activity relationship (SAR) studies on imidazo[4,5-b]pyridine CHK1 inhibitors revealed that incorporating 4-(methylamino)picolinonitrile analogs improved selectivity against off-target kinases like JAK2 (>30-fold) [6]. Concurrently, its role expanded to immune-oncology, where it served as a precursor for TYK2 inhibitors such as GLPG3667 (Phase II trials for lupus/dermatomyositis) [6].
Key Milestones:
Medicinal Chemistry Applications
Kinase Inhibitor Design:4-(Methylamino)picolinonitrile’s planar structure facilitates critical interactions:
Table 2: Kinase Inhibitors Incorporating 4-(Methylamino)picolinonitrile Motifs
Compound | Target | IC₅₀ | Therapeutic Area | Status |
---|---|---|---|---|
PY34AC | CHK1 | 0.4 nM | Hematologic malignancies | Phase I [1] [3] |
GLPG3667 | TYK2 | <1 nM | Autoimmune diseases | Phase II [6] |
SRA737 analog | CHK1 | 0.55 nM | Solid tumors | Preclinical [3] |
Allosteric Modulators:The scaffold’s flexibility enables optimization for GPCR allosteric sites. Derivatives act as positive allosteric modulators (PAMs) of M4 muscarinic receptors (pKᴃ: 6.3–6.5), showing promise for schizophrenia and dementia [7].
Synthetic Chemistry Applications
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: